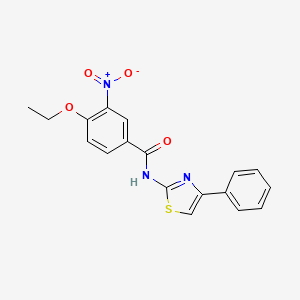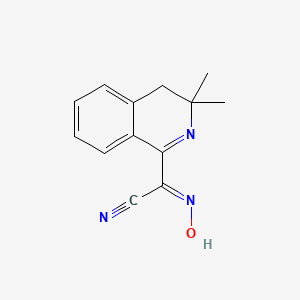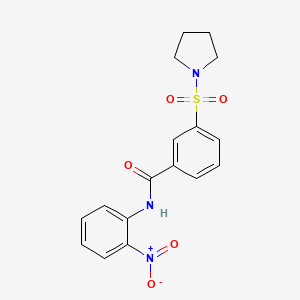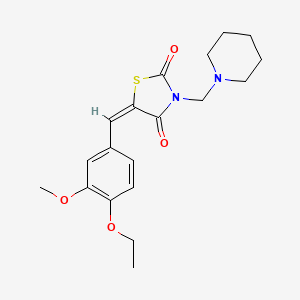![molecular formula C36H24F2N4 B11528475 5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole](/img/structure/B11528475.png)
5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole is a complex organic compound featuring multiple aromatic rings and fluorine atoms
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the formation of imidazole rings through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced imidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-(4-fluorophenyl)-2-{4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl}-4-phenyl-1H-imidazole include other fluorinated imidazole derivatives and aromatic compounds. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and aromatic rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C36H24F2N4 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C36H24F2N4/c37-29-19-15-25(16-20-29)33-31(23-7-3-1-4-8-23)39-35(41-33)27-11-13-28(14-12-27)36-40-32(24-9-5-2-6-10-24)34(42-36)26-17-21-30(38)22-18-26/h1-22H,(H,39,41)(H,40,42) |
InChI Key |
QUOSBEOIIQHZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6)C7=CC=C(C=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11528404.png)
![ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11528416.png)
![(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11528429.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11528435.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11528442.png)

![(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11528450.png)
![ethyl 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11528455.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroquinolin-1(2H)-ylmethyl)-N'-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11528467.png)

![5-[(2E)-2-benzylidenehydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11528478.png)
![(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11528486.png)
